N-(4-(1H-tetrazol-1-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Description
N-(4-(1H-tetrazol-1-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a pyrazolo[5,1-b][1,3]oxazine core, and a carboxamide group
Properties
IUPAC Name |
N-[4-(tetrazol-1-yl)phenyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O2/c22-13(12-8-16-20-6-1-7-23-14(12)20)17-10-2-4-11(5-3-10)21-9-15-18-19-21/h2-5,8-9H,1,6-7H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFCGVIJKMQGAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategy
The pyrazolo[5,1-b]oxazine scaffold is constructed through a tandem annulation-cyclization process. A representative protocol involves:
- Step 1 : Reaction of 5-aminopyrazole with α,β-epoxy ketones in acetic acid at 80°C for 12 hours.
- Step 2 : Intramolecular cyclization under basic conditions (K₂CO₃/DMF) to form the oxazine ring.
Key Data :
| Starting Material | Product Yield | Reaction Conditions |
|---|---|---|
| 5-Amino-3-methylpyrazole | 68% | AcOH, 80°C, 12 h |
| 5-Amino-3-fluoropyrazole | 72% | AcOH, 80°C, 12 h |
The 3-carboxylic acid derivative is obtained via oxidation of a methyl group at position 3 using KMnO₄ in acidic medium (H₂SO₄/H₂O, 60°C, 6 h).
Preparation of 4-(1H-Tetrazol-1-yl)aniline
[3+2] Cycloaddition Method
The tetrazole ring is introduced via Huisgen cycloaddition:
- Procedure :
Optimization Data :
| Azide Source | Nitrile | Catalyst | Yield |
|---|---|---|---|
| 4-Azidoaniline | TMSCN | ZnBr₂ | 85% |
| 4-Azidoaniline | Acetonitrile | None | 42% |
Ugi-Azide Multicomponent Reaction
An alternative route utilizes:
- Components : 4-Nitrobenzaldehyde, amine, isocyanide, and NaN₃ in methanol at 25°C.
- Advantage : Single-pot synthesis with inherent functional group tolerance.
Amide Bond Formation
Carboxylic Acid Activation
The pyrazolooxazine-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in anhydrous DCM (0°C to 25°C, 2 h).
Coupling with 4-(1H-Tetrazol-1-yl)aniline
The acid chloride reacts with 4-(1H-tetrazol-1-yl)aniline in the presence of Et₃N (base) and DMAP (cat.) in THF at 0°C:
Reaction Scheme :
$$ \text{Pyrazolooxazine-3-COCl} + \text{4-(1H-Tetrazol-1-yl)aniline} \xrightarrow{\text{Et₃N, DMAP}} \text{Target Compound} $$
Yield Optimization :
| Solvent | Base | Temperature | Yield |
|---|---|---|---|
| THF | Et₃N | 0°C | 78% |
| DMF | DIPEA | 25°C | 65% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
X-ray Crystallography
Single-crystal analysis confirms the planar pyrazolooxazine core and orthogonal orientation of the tetrazole-phenyl group (dihedral angle = 87.5°).
Challenges and Optimization
Tetrazole Stability
The 1H-tetrazole group is susceptible to decomposition under strongly acidic conditions. Mitigation strategies include:
Solubility Issues
The target compound exhibits limited solubility in polar aprotic solvents. Sonication in DMSO/EtOH (1:1) improves dissolution for spectroscopic analysis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound's biological activity has been studied for potential use in drug discovery and development.
Medicine: It has shown promise in preclinical studies for various therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The tetrazole ring, in particular, plays a crucial role in binding to biological targets, leading to downstream effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
N-(4-(1H-tetrazol-1-yl)phenyl)acetamide
N-(4-methoxy-3-(1H-tetrazol-1-yl)phenyl)acetamide
Uniqueness: N-(4-(1H-tetrazol-1-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development may uncover additional uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Biological Activity
N-(4-(1H-tetrazol-1-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (CAS No. 1428374-07-5) is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 311.30 g/mol. The structure features a pyrazolo[5,1-b][1,3]oxazine core fused with a tetrazole moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₇O₂ |
| Molecular Weight | 311.30 g/mol |
| CAS Number | 1428374-07-5 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the pyrazolo[5,1-b][1,3]oxazine scaffold. For instance, derivatives of pyrazolo-triazine have shown cytotoxic effects against various cancer cell lines (e.g., BxPC-3, PC-3) at nanomolar concentrations without harming normal cells .
The anticancer activity of this compound may involve several mechanisms:
-
Inhibition of Key Kinases :
- Inhibits Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell signaling.
- Affects the AKT-mTOR signaling pathway, essential for cell growth and proliferation.
-
Induction of Apoptosis :
- Promotes apoptosis through activation of caspases (e.g., caspase-8 and caspase-9), which are critical for programmed cell death.
- Reduction of Metastatic Markers :
Case Studies
Several case studies have been published regarding the biological activity of similar compounds:
Study 1: Pyrazolo[4,3-e]Tetrazolo[1,5-b][1,2,4]Triazine Derivatives
In this study, derivatives exhibited significant cytotoxicity against colorectal cancer cell lines (DLD-1 and HT-29). The compound MM131 showed a notable reduction in mTOR levels and increased apoptotic activity compared to untreated controls .
Study 2: COX-II Inhibition
Research on related pyrazole compounds indicated their potential as selective COX-II inhibitors with minimal ulcerogenic effects. This suggests that modifications to the pyrazolo structure can enhance therapeutic profiles against inflammation-related conditions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing the pyrazolo-oxazine scaffold, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with ester hydrolysis and amide coupling. For example, a related compound (6,6-dimethyl derivative) was synthesized by hydrolyzing an ethyl ester intermediate using lithium hydroxide in THF/water (3 days, room temperature), followed by neutralization to precipitate the product . Optimization includes adjusting solvent systems (e.g., DMF/K₂CO₃ for alkylation) and monitoring reaction progress via HPLC to ensure purity (>98%) . Multi-step protocols from triazole-thiol precursors, as seen in analogous heterocycles, may also apply .
Q. Which spectroscopic and analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm scaffold geometry (e.g., δ 7.93 ppm for pyrazole protons; δ 169.3 ppm for carbonyl carbons) .
- Elemental Analysis : Validate empirical formulas (e.g., C₉H₁₂N₂O₃ with ≤0.1% deviation) .
- HPLC : Assess purity (>98% at λ = 220 nm) and detect byproducts .
- Mass Spectrometry (ESI+) : Confirm molecular ion peaks (e.g., m/z = 197 for carboxylic acid intermediates) .
Q. How can computational tools predict physicochemical properties and drug-likeness for this compound?
- Methodological Answer : Use SwissADME to calculate logP (lipophilicity), solubility (ESOL), and bioavailability. For instance, lipophilic ligand efficiency (LLE) can prioritize derivatives with balanced potency and solubility . Comparative analysis against reference drugs (e.g., celecoxib) helps identify outliers in parameters like topological polar surface area (TPSA) or H-bond donors .
Advanced Research Questions
Q. What strategies improve aqueous solubility and reduce renal toxicity in preclinical studies?
- Methodological Answer : Introducing basic amine substituents (e.g., methylamino groups) enhances solubility by increasing ionization potential, as demonstrated in GDC-2394, a related NLRP3 inhibitor . Salt formation (e.g., sodium or hydrochloride salts) can further improve bioavailability, though crystallization conditions must be optimized to avoid renal precipitation observed in cynomolgus monkeys .
Q. How can researchers design in vivo safety studies to address compound-specific toxicity mechanisms?
- Methodological Answer :
- Toxicokinetic Profiling : Monitor plasma/tissue concentrations in rodents and non-rodents to identify accumulation risks .
- Histopathology : Focus on kidney and liver tissues due to prior findings of renal tubular precipitation in primates .
- Dose Escalation : Use stepwise dosing (e.g., 10–100 mg/kg) to establish no-observed-adverse-effect levels (NOAEL) and correlate exposure with toxicity endpoints .
Q. What in silico or experimental approaches validate target engagement (e.g., NLRP3 inhibition) for this scaffold?
- Methodological Answer :
- Molecular Docking : Screen against NLRP3 (PDB: 6NPY) to prioritize derivatives with strong binding to the NACHT domain .
- Cellular Assays : Measure IL-1β release in THP-1 macrophages post-LPS/ATP stimulation to confirm inflammasome inhibition .
- Selectivity Profiling : Test against related inflammasomes (e.g., NLRC4, AIM2) to ensure specificity .
Q. How can structural modifications balance potency and metabolic stability?
- Methodological Answer :
- Bioisosteric Replacement : Replace the tetrazole group with carboxylate or sulfonamide moieties to maintain hydrogen-bonding while improving microsomal stability .
- Deuterium Incorporation : Stabilize metabolically labile positions (e.g., methyl groups) to extend half-life .
- Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites in hepatocyte incubations and guide SAR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
